molecular formula C13H22BNO4 B8187646 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid

Cat. No.: B8187646
M. Wt: 267.13 g/mol
InChI Key: YSEJPLQWAMWCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid is a boronic acid derivative with a unique spirocyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both boronic acid and spirocyclic moieties in its structure makes it a versatile intermediate for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid typically involves the formation of the spirocyclic ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of a suitable precursor to form the spirocyclic core. This is followed by the protection of the amine group using a tert-butoxycarbonyl (Boc) group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it a valuable tool in the design of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a spirocyclic structure and a boronic acid group, which imparts unique reactivity and stability. The Boc protecting group further enhances its utility in synthetic chemistry by providing stability under various reaction conditions .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]non-6-en-7-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO4/c1-12(2,3)19-11(16)15-8-13(9-15)6-4-10(5-7-13)14(17)18/h4,17-18H,5-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEJPLQWAMWCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC2(CC1)CN(C2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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